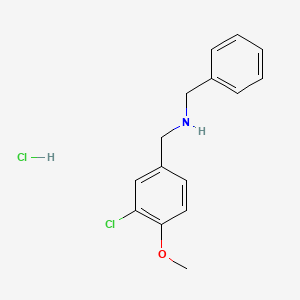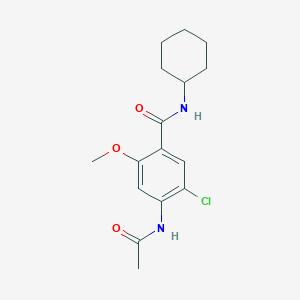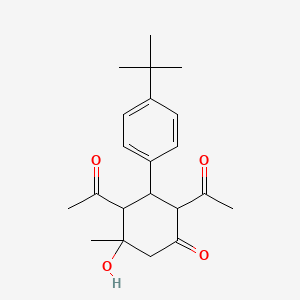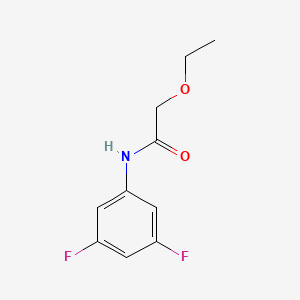![molecular formula C9H8ClN3OS B4236843 5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CTT) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in fungal cell wall synthesis and plant growth regulation. This compound has been shown to inhibit the activity of chitin synthase and β-glucan synthase, which are enzymes involved in fungal cell wall synthesis. In addition, this compound has been reported to inhibit the activity of gibberellin biosynthesis enzymes, which are involved in plant growth regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of fungal cell wall synthesis, the inhibition of plant growth, and the induction of apoptosis in cancer cells. This compound has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potent antifungal activity, which makes it a useful tool for studying fungal cell wall synthesis. In addition, this compound has been shown to have low toxicity in animals, which makes it a safer alternative to other antifungal agents. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other antifungal agents.
Zukünftige Richtungen
There are several future directions for the study of 5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its potential as a treatment for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a fungicide and herbicide.
Wissenschaftliche Forschungsanwendungen
5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been widely used in scientific research due to its potential applications as a fungicide, herbicide, and plant growth regulator. It has also been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease. This compound has been shown to exhibit potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, it has been reported to have herbicidal activity against weeds such as barnyardgrass and goosegrass.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-2-1-3-7(4-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBQVSJOCBJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)
![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)

![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)







![N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)
![N-(2-hydroxyethyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4236853.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236860.png)
